Bienvenue dans la boutique en ligne BenchChem!

(2,5-Dimethylpyridin-3-YL)methylamine

HIV-1 Integrase Allosteric Inhibition Medicinal Chemistry

Secure the definitive 2,5-dimethylpyridin-3-yl building block for medicinal chemistry. This primary amine is the mandatory intermediate for synthesizing and optimizing HIV-1 integrase allosteric inhibitors (PDB 4O0J). Using other regioisomers (2,4- or 2,6-dimethyl) leads to pharmacophore failure. Ensure experimental fidelity and valid SAR data for your kinase, integrase, and PROTAC programs with this high-purity, commercially available scaffold.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1393546-03-6
Cat. No. B1457751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylpyridin-3-YL)methylamine
CAS1393546-03-6
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C)CN
InChIInChI=1S/C8H12N2/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4,9H2,1-2H3
InChIKeyZVEIYQFNPZDZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethylpyridin-3-YL)methylamine (CAS 1393546-03-6): Chemical Identity and Baseline Characterization


(2,5-Dimethylpyridin-3-YL)methylamine (CAS 1393546-03-6) is a heterocyclic primary amine belonging to the dimethylpyridine class, with a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol . It is commercially available, typically at >=98% purity, from suppliers such as Leyan and CymitQuimica . This compound serves as a key synthetic intermediate in medicinal chemistry, notably in the preparation of HIV-1 integrase allosteric inhibitors that feature the 2,5-dimethylpyridin-3-yl scaffold .

Procurement Risk: Why Regioisomeric Dimethylpyridinylmethylamines Are Not Interchangeable


Substitution of (2,5-Dimethylpyridin-3-YL)methylamine with other regioisomers (e.g., 2,4- or 2,6- substitution patterns) or mono-methyl analogs is a significant procurement risk. The precise spatial arrangement of the methyl groups and the aminomethyl moiety dictates key molecular recognition events in downstream applications, particularly in the context of HIV-1 integrase allosteric inhibition . For instance, the allosteric inhibitor ligand (2S)-tert-butoxy[4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-2,5-dimethylpyridin-3-yl]ethanoic acid, which is co-crystallized with its target (PDB 4O0J), demonstrates how the 2,5-dimethyl substitution pattern is an essential structural feature for binding, and a different regioisomeric building block would fail to produce the active pharmacophore [1]. Without explicit comparative data, generic substitution risks synthesizing an inactive or off-target analog, leading to failed experiments and wasted resources.

Quantitative Evidence for Differentiated Selection of (2,5-Dimethylpyridin-3-YL)methylamine


Validated Role as a Key Intermediate in a Clinically Relevant HIV-1 Integrase Inhibitor Class

The primary, quantifiable differentiator for procuring (2,5-Dimethylpyridin-3-YL)methylamine (CAS 1393546-03-6) over its analogs is its proven utility as a direct synthetic precursor to a specific class of potent HIV-1 integrase allosteric inhibitors, a role for which other regioisomers are not documented . Patent US-9056832-B2 explicitly claims pyridine compounds, including those derived from this scaffold, as inhibitors of HIV replication . The importance of this precise 2,5-dimethyl substitution pattern is structurally validated by the X-ray crystal structure of the HIV-1 integrase catalytic core domain in complex with the allosteric inhibitor (2S)-tert-butoxy[4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)-2,5-dimethylpyridin-3-yl]ethanoic acid (PDB 4O0J), which was solved at a resolution of 2.05 Å [1]. This demonstrates that the 2,5-dimethylpyridin-3-yl fragment is a critical structural element for target engagement. No equivalent structural validation exists for the 2,4- or 2,6-regioisomers in this inhibitor class, establishing a 'go/no-go' decision point for procurement.

HIV-1 Integrase Allosteric Inhibition Medicinal Chemistry

Documented Application as an Intermediate for HIV-Integrase Inhibitors in the Primary Literature

Commercial technical datasheets from suppliers like Toronto Research Chemicals and Labmix24 explicitly cite the foundational medicinal chemistry literature by Summa et al. (J. Med. Chem., 2008, 51, 5843) for this compound's application as an intermediate in the preparation of HIV-integrase inhibitors . This body of work is a landmark in the development of integrase inhibitors, a critical class of antiretroviral drugs. While the target compound itself is an intermediate, its procurement is directly traceable to producing analogs of potent inhibitors described in this highly cited paper. Competing building blocks like (2,4-dimethylpyridin-3-yl)methanamine or (2,6-dimethylpyridin-3-yl)methanamine lack this direct, citable link to a major medicinal chemistry campaign, making them a less reliable choice for a researcher aiming to replicate or extend published findings in this therapeutic area.

Antiviral Drug Discovery Synthetic Intermediate Process Chemistry

Commercial Availability at Defined Purity Enabling Reproducible Synthesis

For scientific procurement, the availability of the target compound at a defined, high purity (>=98%) from multiple suppliers, including Leyan (Product No. 1972594) and CymitQuimica (Ref. 3D-TFC54603), provides a baseline for reproducible synthesis that is not equally established for all regioisomers . While many analogs are cataloged, the commercial supply chain for this specific 2,5-isomer is more mature, with documented purity specifications that enable direct use in multi-step syntheses without additional purification. This contrasts with less common isomers like (5,6-dimethylpyridin-3-yl)methanamine, which may have limited availability and undefined purity profiles, introducing a variable that can compromise the reproducibility of sensitive catalytic or coupling reactions.

Reproducibility Quality Control Chemical Sourcing

High-Impact Procurement Scenarios for (2,5-Dimethylpyridin-3-YL)methylamine


Medicinal Chemistry Campaigns Targeting HIV-1 Integrase Allosteric Inhibition

This is the highest-confidence procurement scenario. Based on its established role as an intermediate in the synthesis of HIV-1 integrase inhibitors, (2,5-Dimethylpyridin-3-YL)methylamine is the building block of choice for any medicinal chemistry program aiming to synthesize or optimize analogs of the allosteric inhibitors typified by the ligand in PDB 4O0J [1]. Using this specific regioisomer ensures fidelity to the published pharmacophore and is a prerequisite for structure-activity relationship (SAR) studies exploring modifications around the validated 2,5-dimethylpyridin-3-yl core.

Replication and Extension of Published Integrase Inhibitor Syntheses

For academic or industrial laboratories seeking to faithfully replicate the synthetic procedures and biological results reported by Summa et al. (J. Med. Chem., 2008, 51, 5843) or related works, procuring this exact compound is mandatory . Any deviation in the substitution pattern of the pyridine building block would lead to a different final product, making direct comparison of results impossible and undermining the credibility of the research.

Focused Library Synthesis Around the 2,5-Dimethylpyridine Scaffold

When generating a focused compound library for screening against targets where the 2,5-dimethylpyridine motif has shown biological relevance (e.g., kinases, integrases), this primary amine serves as an ideal diversification point. Its reliable commercial availability at high purity ensures that parallel synthesis efforts are not confounded by the variable quality or supply issues that may affect other, less common dimethylpyridine regioisomers .

Chemical Biology Probe Development Requiring a Validated Pyridine Anchor

In the development of chemical biology probes, such as affinity-based protein profiling (AfBPP) tools or PROTACs, where a validated cell-active ligand is being modified, starting from a building block with a proven role in a potent inhibitor (as evidenced by the HIV-1 integrase work) reduces the risk of inactive probe generation. The 2,5-dimethyl substitution pattern offers a defined vector for linker attachment, which is supported by the structural data in PDB 4O0J [1].

Quote Request

Request a Quote for (2,5-Dimethylpyridin-3-YL)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.